Silicon 2,3-naphthalocyanine dichloride
Description
Silicon 2,3-naphthalocyanine dichloride (chemical formula: C₄₈H₂₄Cl₂N₈Si, molecular weight: 811.749 g/mol) is a synthetic near-infrared (NIR) absorbing compound derived from cyanine roots, characterized by its planar naphthalocyanine macrocycle coordinated with a central silicon atom and two axial chloride ligands . Its density is 1.6±0.1 g/cm³, though other physical properties such as melting and boiling points remain uncharacterized in open literature . The compound exhibits strong absorption at ~780 nm, a wavelength where biological tissues demonstrate optimal transparency, making it a candidate for photodynamic therapy (PDT) and imaging applications .
Properties
CAS No. |
6691-60-7 |
|---|---|
Molecular Formula |
C48H24Cl2N8Si |
Molecular Weight |
811.7 g/mol |
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24Cl2N8Si/c49-59(50)57-45-37-21-29-13-5-6-14-30(29)22-38(37)47(57)55-43-35-19-27-11-3-4-12-28(27)20-36(35)44(52-43)56-48-40-24-32-16-8-7-15-31(32)23-39(40)46(58(48)59)54-42-34-18-26-10-2-1-9-25(26)17-33(34)41(51-42)53-45/h1-24H |
InChI Key |
XIINLOVCJKUOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Si](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Silicon 2,3-naphthalocyanine dichloride can be synthesized through multiple synthetic strategies. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like trichloroacetic acid . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Silicon 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the phthalocyanine ring or the axial silicon-chlorine bonds .
Scientific Research Applications
Phototherapy
Photodynamic Therapy (PDT)
Silicon 2,3-naphthalocyanine dichloride serves as a photosensitizer in photodynamic therapy, particularly for cancer treatment. Its ability to absorb light in the near-infrared (NIR) region allows for deeper tissue penetration, making it effective for targeting tumors. Studies have shown that formulations containing this compound can enhance the efficacy of PDT by improving tumor selectivity and reducing side effects compared to traditional therapies .
Case Study: Cancer Treatment
In a clinical trial involving patients with skin cancers, this compound was used in conjunction with laser treatment. Results indicated a significant reduction in tumor size and improved patient outcomes, demonstrating its potential as a viable treatment option .
Imaging Applications
Optical Imaging
The compound is utilized in optical imaging techniques due to its high extinction coefficients and favorable absorption wavelengths. Its formulation allows for effective photoacoustic imaging, which enhances visualization of tumors in preclinical models. For example, silicon 2,3-naphthalocyanine was tested in mice bearing HT-29 tumors, showing increased accumulation and contrast signal over time .
Data Table: Imaging Performance Comparison
| Compound | Imaging Modality | Contrast Enhancement | Reference |
|---|---|---|---|
| Silicon 2,3-naphthalocyanine | Photoacoustic Imaging | High | |
| Indocyanine Green (ICG) | Photoacoustic Imaging | Moderate | |
| Zinc Phthalocyanine | Optical Imaging | Low |
Photovoltaics
This compound has emerged as a promising material in organic photovoltaics due to its strong light absorption properties and stability. Its incorporation into solar cell designs has led to improved efficiency and energy conversion rates. Research indicates that devices utilizing this compound can achieve higher power conversion efficiencies compared to traditional organic materials .
Optoelectronics
In the field of optoelectronics, this compound is explored for applications in organic light-emitting diodes (OLEDs) and laser technologies. Its unique electronic properties facilitate efficient charge transport and light emission, making it suitable for next-generation electronic devices .
Photocatalysis
The compound also plays a role in photocatalytic applications where it can be used to drive chemical reactions under light irradiation. Its ability to generate reactive oxygen species makes it effective for environmental remediation processes, including the degradation of organic pollutants .
Mechanism of Action
The mechanism of action of silicon 2,3-naphthalocyanine dichloride involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen . These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Absorption and Singlet Oxygen Generation
- Cl₂SiNc : Absorbs at ~780 nm with moderate singlet oxygen (¹O₂) quantum yield. However, its stability is inferior to silicon phthalocyanines such as bis(dimethylhexylsiloxy)silicon phthalocyanine (compound 12), which retains structural integrity under prolonged irradiation .
- Chloride Indium(III) Phthalocyanine (ClInPc) : Absorbs at shorter wavelengths (~670 nm), limiting tissue penetration depth. Demonstrates higher ¹O₂ yield but comparable instability in aqueous media .
- Dihydroxide Silicon Phthalocyanine [(OH)₂SiPc] : Shows reduced dark toxicity compared to Cl₂SiNc but lower tumor selectivity in vivo .
In Vivo Efficacy
- Cl₂SiNc derivatives with optimized axial ligands (e.g., compound 8 in , featuring bis(trihexylsiloxy) groups) achieve tumor-to-muscle ratios of 7:1, enabling precise targeting with minimal damage to healthy tissue . At 0.1 µmol/kg, these derivatives induce complete tumor regression in 80% of murine models, outperforming [(OH)₂SiNc] and [ClInPc], which require higher doses for similar effects .
Structural and Functional Differences
Axial Ligand Impact
- Cl₂SiNc : The dichloride axial ligands contribute to its moderate solubility in organic solvents but limit bioavailability. Substitution with bulky siloxy groups (e.g., trihexylsiloxy) enhances tumor accumulation and reduces aggregation-induced quenching .
- Hydroxide Methylsilicon Phthalocyanine [(OH)CH₃SiPc] : Methyl and hydroxide ligands improve water solubility but reduce photostability due to ligand dissociation under irradiation .
Molecular Weight and Biodistribution
- Cl₂SiNc (811.749 g/mol) has a higher molecular weight than most phthalocyanines (e.g., ClInPc at 672 g/mol), which may slow renal clearance but enhance passive tumor targeting via the enhanced permeability and retention (EPR) effect .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
*Estimated based on ligand addition to Cl₂SiNc .
Key Research Findings
Axial Ligand Engineering : Substituting chloride with siloxy groups in Cl₂SiNc derivatives enhances photodynamic efficacy by improving tumor localization and reducing dark toxicity .
Wavelength Advantage : The 780 nm absorption of Cl₂SiNc enables deeper tissue penetration (~2–3 cm) compared to phthalocyanines (~670 nm, penetration <1 cm) .
Stability Trade-offs : While Cl₂SiNc is less stable than silicon phthalocyanines, ligand modifications (e.g., trihexylsiloxy) mitigate this limitation without compromising NIR activity .
Biological Activity
Silicon 2,3-naphthalocyanine dichloride (SiNc) is a synthetic compound belonging to the family of naphthalocyanines, which are known for their photophysical properties and potential applications in photodynamic therapy (PDT) for cancer treatment. This article explores the biological activity of SiNc, focusing on its synthesis, photodynamic properties, and efficacy in cancer therapy.
Synthesis and Characterization
SiNc is synthesized through a multi-step process involving the formation of silicon-containing naphthalocyanine complexes. The general reaction involves the condensation of appropriate silicon precursors with naphthalene derivatives in the presence of chlorinating agents. The resulting compound is characterized by various techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry to confirm its structure and purity.
Photodynamic Properties
One of the key attributes of SiNc is its strong absorption in the far-red region (around 780 nm), which is advantageous for tissue penetration during PDT. This property allows for effective photodynamic action while minimizing damage to surrounding healthy tissues. The photophysical characteristics include:
- Absorption Maximum : Approximately 780 nm.
- Singlet Oxygen Production : SiNc can generate singlet oxygen () upon light activation, a crucial factor for its effectiveness in PDT.
- Photostability : While SiNc exhibits good photostability, it is noted to be less stable than its phthalocyanine counterparts under certain conditions .
In Vitro Studies
In vitro studies have demonstrated that SiNc exhibits limited phototoxicity combined with significant dark toxicity against various cancer cell lines. Specifically, it has been tested against V-79 Chinese hamster lung fibroblast cells. The results indicate that while SiNc can induce cell death upon light activation, it also shows toxicity in the absence of light, which necessitates careful consideration in therapeutic applications .
In Vivo Efficacy
In vivo studies conducted on Balb/c mice bearing EMT-6 tumors have shown promising results. Following intravenous administration of SiNc at a dose of 0.1 μmol/kg, significant tumor regression was observed when the tumors were irradiated with 780 nm light. Notably:
- Tumor Response : Over 50% of treated mice exhibited tumor regression.
- Complete Response : Compound 8 (a derivative of SiNc) achieved a complete response in 80% of cases without systemic toxicity at doses up to 10 μmol/kg.
- Tumor-to-Muscle Ratio : At 24 hours post-injection, a favorable tumor-to-muscle ratio of 7 was noted, indicating minimal damage to healthy tissues .
Comparative Analysis with Other Photosensitizers
The following table summarizes the comparative efficacy and properties of SiNc against other common photosensitizers used in PDT:
| Photosensitizer | Absorption Max (nm) | Singlet Oxygen Yield | In Vitro Toxicity | In Vivo Efficacy |
|---|---|---|---|---|
| This compound | 780 | High | Moderate | High |
| Porfimer Sodium | 630 | Moderate | Low | Moderate |
| Verteporfin | 690 | High | Low | High |
The mechanism by which SiNc exerts its biological effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells through various pathways, including:
- Disruption of mitochondrial function.
- Induction of oxidative stress leading to cell death.
- Activation of immune responses against tumor cells.
Q & A
Q. What are the established methodologies for synthesizing and characterizing silicon 2,3-naphthalocyanine dichloride?
- Methodological Answer : Synthesis typically involves cyclotetramerization of 2,3-naphthalonitrile precursors in the presence of silicon tetrachloride under inert conditions. Post-synthesis purification employs column chromatography to isolate the dichloride derivative. Characterization includes:
- Mass Spectrometry : Fast Atom Bombardment Mass Spectrometry (FAB-MS) confirms molecular weight (e.g., observed MW: 811.749 for C₄₈H₂₄Cl₂N₈Si) .
- UV-Vis Spectroscopy : Absorption maxima in the near-infrared (NIR) region (e.g., ~650–680 nm) are critical for validating electronic transitions .
- Elemental Analysis : Validates stoichiometry using CHNS/O analysis .
Q. How are the spectroscopic properties of this compound quantified, and what do they indicate about its electronic structure?
- Methodological Answer : Spectroscopic analysis involves:
- Absorbance/Emission Profiling : Measure absorbance (λₐᵦₛ) and fluorescence (λₑₘ) maxima using NIR-compatible detectors. For example, absorbance at 650 nm and emission at 678 nm suggest strong π-π* transitions and low-energy excited states .
- Solvent Effects : Compare spectra in polar (e.g., DMSO) vs. non-polar solvents to assess aggregation behavior, which impacts photophysical efficiency .
- Molar Extinction Coefficients : Calculate using Beer-Lambert law to quantify light-harvesting capacity, critical for photodynamic applications .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound in photodynamic therapy (PDT)?
- Methodological Answer : Key steps include:
- In Vitro Models : Use cancer cell lines (e.g., melanoma) treated with the compound and irradiated with NIR light (650–700 nm). Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., dichlorofluorescein) .
- Dose-Response Curves : Vary concentrations (µM–nM range) and light doses (J/cm²) to establish therapeutic windows .
- Control Experiments : Compare with phthalocyanine analogs (e.g., ClIn(III)Pc) to assess relative efficacy .
Q. How can structural modifications of this compound enhance its photostability and reduce aggregation in biological media?
- Methodological Answer : Strategies include:
- Axial Ligand Substitution : Replace chloride with hydroxyl or alkoxy groups (e.g., (OH)₂SiNc) to improve solubility and reduce π-stacking .
- Nanoparticle Encapsulation : Use polymeric matrices (e.g., PLGA) to prevent aggregation and prolong circulation time. Characterize stability via dynamic light scattering (DLS) and zeta potential .
- Accelerated Aging Tests : Expose derivatives to UV light and monitor absorbance decay to rank photostability .
Q. How should researchers address contradictions in reported photophysical data, such as variations in quantum yield or ROS generation efficiency?
- Methodological Answer : Resolve discrepancies by:
- Standardized Protocols : Adopt uniform solvent systems (e.g., deoxygenated DMF) and calibration standards (e.g., methylene blue for quantum yield) .
- Aggregation Control : Use surfactants (e.g., Cremophor EL) or sonication to ensure monomeric dominance during measurements .
- Cross-Validation : Compare results across multiple techniques (e.g., electron paramagnetic resonance for ROS vs. fluorescence assays) .
Q. What methodologies are recommended for assessing environmental and operational stability of this compound in fuel marker applications?
- Methodological Answer : For fuel-dye studies:
- Accelerated Degradation Tests : Expose to extreme temperatures (e.g., 80°C) and UV radiation, then quantify marker integrity via HPLC .
- Compatibility Testing : Mix with hydrocarbons (e.g., diesel) and analyze phase separation or precipitation over time .
- Cost-Benefit Analysis : Compare degradation rates and detection limits with alternatives (e.g., squaraine rotaxanes) to justify use despite higher costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
